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Introduction

Candidalysin, a 31-amino acid cytolytic peptide toxin secreted by the opportunistic fungal
pathogen Candida albicans, is a critical virulence factor in mucosal and systemic infections.[1]
[2][3] This toxin is derived from the Ecel protein and plays a pivotal role in damaging epithelial
cells, triggering host immune responses, and facilitating fungal invasion.[2][4][5][6] The ability to
accurately detect and quantify candidalysin in in vitro cultures is essential for understanding its
biological function, elucidating mechanisms of pathogenesis, and developing novel antifungal
therapeutics. These application notes provide detailed protocols for the detection and
characterization of candidalysin, along with a summary of quantitative data and a visualization
of the key signaling pathways it activates.

Methods for Candidalysin Detection

Several methods can be employed to detect and quantify candidalysin in in vitro settings.
These range from functional assays that measure its cytotoxic effects to immunological
techniques that directly identify the peptide.

1. Functional Assays: These indirect methods assess the biological activity of candidalysin by
measuring its damaging effects on host cells.
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o Lactate Dehydrogenase (LDH) Release Assay: Measures plasma membrane damage by
quantifying the release of the cytosolic enzyme LDH into the cell culture supernatant.[7][8][9]

e Calcium Influx Assay: Monitors the influx of calcium ions into host cells, a key event triggered
by candidalysin-induced membrane permeabilization.[7][10][11]

2. Immunological Assays: These methods utilize specific antibodies to directly detect the
candidalysin peptide.

e Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and quantitative method for
measuring candidalysin concentrations in culture supernatants.[1][12][13][14]

o Western Blotting: Allows for the detection and size verification of candidalysin in cell lysates
or culture supernatants.[4][5][9][15]

3. Biophysical and Chromatographic Methods: These techniques characterize the physical
properties of candidalysin and can be adapted for its quantification.

o High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify
candidalysin from complex mixtures like culture supernatants.[16]

o Circular Dichroism Spectroscopy: Used to determine the secondary structure of
candidalysin, which is predominantly a-helical.[17][18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a reference
for expected concentrations and cellular responses in in vitro experiments.

Table 1: Candidalysin Concentrations for In Vitro Assays
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. Candidalysin Observed
Assay Type Cell Line . Reference
Concentration Effect

TR146 oral ) )

LDH Release S 15 puM Borderline-lytic [7]
epithelial cells
TR146 oral )

LDH Release 70 uM Lytic [7]

epithelial cells

] Dose-dependent
A431 vaginal ) ]
LDH Release o 1.5-70 uM increase in cell [9]
epithelial cells
damage

Significant and
_ TR146 oral _ _
Calcium Influx o 70 pM rapid calcium [7][11]
epithelial cells i
influx

Induction of G-

Cytokine TR146 oral
_ o 15-15uM CSF and GM- [4]
Induction epithelial cells
CSF
o TR146 oral Induction of c-
c-Fos Activation o 1.5uM [4]
epithelial cells Fos

Table 2: Cytokine Induction by Candidalysin in Vaginal Epithelial Cells (A431)

. Candidalysin Fold Change vs.
Cytokine ] ] Reference
Concentration (uM)  Vehicle Control

IL-1a 15 ~2.5 [9]
IL-1B8 70 ~3 [°]
G-CSF 15 ~4 [°]
GM-CSF 15 ~3.5 [9]
IL-6 70 ~2 [9]
IL-8 70 ~2.5 [°]
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Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Release
Assay

This protocol provides a method to indirectly quantify candidalysin-induced cell damage.
Materials:

 Mammalian epithelial cells (e.g., TR146, A431)

Complete cell culture medium

Serum-free cell culture medium

Synthetic candidalysin peptide

LDH cytotoxicity assay kit

96-well clear flat-bottom plates

Microplate reader
Procedure:

» Seed epithelial cells in a 96-well plate at a density of 2 x 10"4 cells/well and grow to
confluence.

e Wash the cells twice with phosphate-buffered saline (PBS).
e Add 100 pL of serum-free medium to each well.
o Prepare serial dilutions of synthetic candidalysin in serum-free medium.

e Add 100 pL of the candidalysin dilutions to the respective wells (final concentrations typically
range from 1.5 uM to 70 uM). Use serum-free medium as a vehicle control.

e Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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 After incubation, centrifuge the plate at 250 x g for 5 minutes.

o Carefully transfer 50 pL of the supernatant from each well to a new 96-well plate.

o Perform the LDH assay according to the manufacturer's instructions.

o Measure the absorbance at the recommended wavelength using a microplate reader.

o Calculate the percentage of LDH release relative to a positive control (cells lysed with lysis
buffer provided in the kit).

Protocol 2: Indirect ELISA for Candidalysin Detection

This protocol describes a method for quantifying candidalysin in culture supernatants.
Materials:

e High-binding 96-well ELISA plates

o Synthetic candidalysin peptide (for standard curve)

o Rabbit anti-candidalysin primary antibody

» HRP-conjugated goat anti-rabbit IgG secondary antibody
o Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
» Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

e Wash buffer (PBS with 0.05% Tween 20; PBS-T)

o TMB substrate solution

e Stop solution (e.g., 2N H2S04)

e Microplate reader

Procedure:
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o Coat the wells of a 96-well ELISA plate with 100 pL of culture supernatant or candidalysin
standards overnight at 4°C.

e Wash the wells three times with wash buffer.
e Block the wells with 200 pL of blocking buffer for 1-2 hours at room temperature.
e Wash the wells three times with wash buffer.

e Add 100 pL of diluted rabbit anti-candidalysin primary antibody to each well and incubate for
2 hours at room temperature.

o Wash the wells three times with wash buffer.

e Add 100 pL of diluted HRP-conjugated secondary antibody to each well and incubate for 1
hour at room temperature.

¢ \Wash the wells five times with wash buffer.

e Add 100 pL of TMB substrate solution to each well and incubate in the dark for 15-30
minutes.

o Stop the reaction by adding 50 uL of stop solution.
o Read the absorbance at 450 nm using a microplate reader.

o Generate a standard curve using the known concentrations of synthetic candidalysin and
determine the concentration of candidalysin in the samples.

Protocol 3: Western Blotting for Candidalysin and
Signaling Proteins

This protocol allows for the detection of candidalysin and associated host cell signaling
proteins.

Materials:

o Epithelial cell culture
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» RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

o Nitrocellulose or PVDF membranes

o Transfer buffer

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

e Primary antibodies (e.g., anti-candidalysin, anti-c-Fos, anti-phospho-MKP1)

 HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Treat epithelial cells with candidalysin for the desired time (e.g., 2 hours for signaling
proteins).

e Lyse the cells using RIPA buffer on ice for 30 minutes.[4]

 Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

o Determine the protein concentration of the lysates using a BCA assay.

o Denature 20-30 ug of protein per sample by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE.

» Transfer the proteins to a nitrocellulose or PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.
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 Incubate the membrane with the primary antibody overnight at 4°C.
e Wash the membrane three times with TBS-T.

 Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.
o Wash the membrane three times with TBS-T.

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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